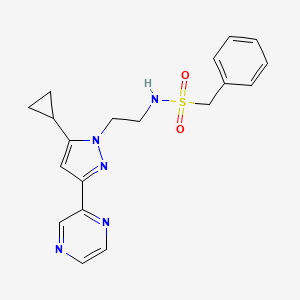

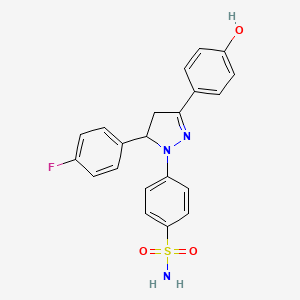

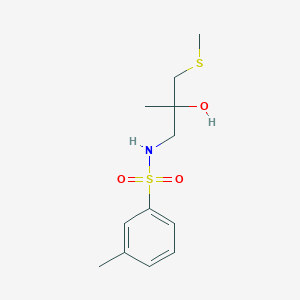

![molecular formula C8H7N3O B2891318 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 98165-73-2](/img/structure/B2891318.png)

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs. They have applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Synthesis Analysis

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives involves various routes and derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc . A one-pot three-component reaction involving the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis provides rapid access to highly substituted novel 4H-pyrido[1,2-a]pyrimidines .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed on a gram scale, and also highlights broad functional group tolerance .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized through catalytic hydrogenation processes, offering a method to partially saturate heterocyclic systems and remove certain moieties, as demonstrated in the transformation of 3-(benzyloxycarbonyl)amino-4H-pyrido[1,2-a]pyridin-4-ones into various derivatives with high yields (Rečnik et al., 2000).

- The molecule is involved in the formation of novel heterocyclic systems, such as 12H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinolines, through specific chemical reactions, highlighting its reactivity and versatility in creating new compounds (Roma et al., 1987).

- A solvent-free synthesis approach for 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed, utilizing BiCl3 as a catalyst, which is a greener and more efficient method due to the absence of solvents and the formation of only water and alcohol as co-products (Roslan et al., 2015).

Applications in Pharmacology

- Despite being investigated as antimicrobial agents, certain derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones did not exhibit significant antimicrobial activity, suggesting a need for further modification to enhance their biological properties (Ferrarini et al., 1995).

- In the field of analgesics, chemical modifications of the pyridine moiety in the 4H-pyrido[1,2-a]pyrimidin-4-one structure, specifically methylation at position 8, have been explored to optimize their biological properties, showing increased activity in certain derivatives (Ukrainets et al., 2015).

Other Relevant Studies

- The molecule has been utilized in the synthesis of nitrogen-rich bicyclic scaffolds, like pyrido[1,2-a]pyrimidin-2-ones, which are of interest in pharmaceutical research due to their potential biological activities and unique physico-chemical properties (Alanine et al., 2016).

- The compound has also been involved in the synthesis of novel pyrido[2,3-d]pyrimidines, demonstrating its utility in creating diverse heterocyclic compounds under environmentally friendly conditions (Mohsenimehr et al., 2014).

Orientations Futures

The future directions in the research of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives could involve exploring their potential applications in pharmaceuticals, agrochemicals, material science, and organic synthesis . Further studies could also focus on the development of more efficient synthesis methods .

Mécanisme D'action

Target of Action

The primary targets of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound acts as a kinase inhibitor . It competes with the active site or at an allosteric site of the kinase . This competition inhibits the kinase’s activity, preventing the transfer of phosphate groups to the substrate .

Biochemical Pathways

The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The downstream effects of this inhibition depend on the specific kinase being targeted and the cellular context.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinase it inhibits . For example, if the compound inhibits a kinase involved in cell cycle progression, it could result in cell cycle arrest. If it inhibits a kinase involved in apoptosis, it could promote or inhibit cell death .

Propriétés

IUPAC Name |

3-aminopyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAZBSUDUIKGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=O)N2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

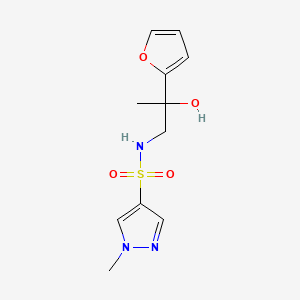

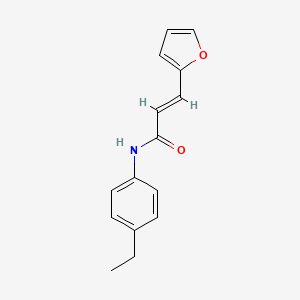

![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)

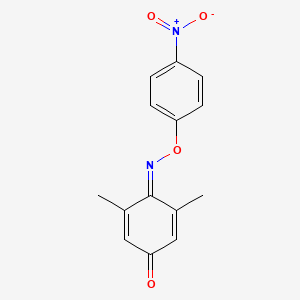

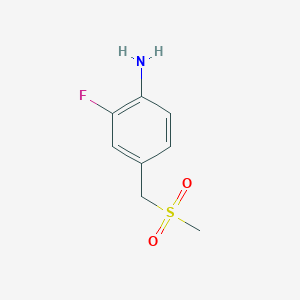

![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)

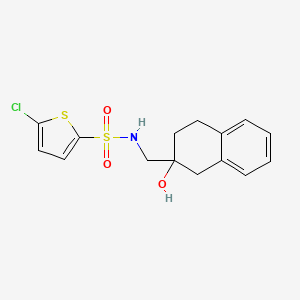

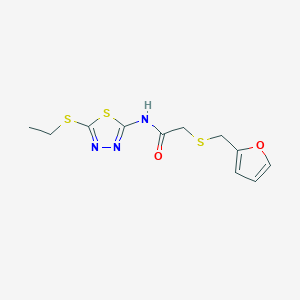

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)